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Introduction

4-lodo-1,2-benzisoxazole, a halogenated derivative of the benzisoxazole heterocyclic scaffold,
is a compound of significant interest in the fields of medicinal chemistry and drug discovery.
The benzisoxazole ring system is a privileged structure, forming the core of numerous
biologically active molecules with a wide array of pharmacological properties, including
antipsychotic, anticonvulsant, antimicrobial, and anticancer activities.[1] The introduction of an
iodine atom at the 4-position of the benzisoxazole ring can significantly influence the molecule's
physicochemical properties, such as lipophilicity and reactivity, potentially leading to enhanced
biological activity and novel mechanisms of action. This technical guide provides a
comprehensive overview of 4-iodo-1,2-benzisoxazole, including its chemical properties,
synthesis, and known biological activities, with a focus on its potential applications in drug
development.

Chemical Properties and Data

The IUPAC name for the compound commonly referred to as 4-lodobenzo[d]isoxazole is 4-
iodo-1,2-benzisoxazole. Key chemical properties are summarized in the table below.
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Property Value Reference
IUPAC Name 4-iodo-1,2-benzisoxazole N/A
Molecular Formula C7H4INO N/A
Molecular Weight 245.02 g/mol N/A
Canonical SMILES C1=CC=C2C(=C1I)C=NO2 N/A
InChi Key YWXHFLMNSFTXQP- N/A
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Synthesis and Experimental Protocols

The synthesis of 4-iodo-1,2-benzisoxazole can be approached through various methods
developed for the synthesis of substituted benzisoxazoles. A common and effective strategy
involves the electrophilic cyclization of appropriately substituted precursors.

General Synthesis of 4-Haloisoxazoles

A versatile method for the synthesis of 4-haloisoxazoles involves the electrophilic cyclization of
2-alkyn-1-one O-methyl oximes. This reaction proceeds under mild conditions and can utilize
various halogenating agents, including iodine monochloride (ICI) or molecular iodine (I2), to
introduce the iodine atom at the 4-position of the isoxazole ring.[2][3]

Experimental Protocol: Electrophilic Cyclization for 4-lodoisoxazole Synthesis[2][3]

o Preparation of 2-alkyn-1-one: The starting alkyne is coupled with an appropriate acid chloride
in the presence of a palladium and copper catalyst (Sonogashira coupling) to yield the
corresponding 2-alkyn-1-one.

o Formation of O-methyl oxime: The 2-alkyn-1-one is then reacted with methoxylamine
hydrochloride in the presence of a base, such as pyridine, to form the 2-alkyn-1-one O-
methyl oxime.

o Electrophilic Cyclization: The 2-alkyn-1-one O-methyl oxime is dissolved in a suitable
solvent, such as dichloromethane. To this solution, a solution of the iodinating agent (e.g., ICI
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or Iz in dichloromethane) is added dropwise at room temperature. The reaction is stirred until
completion, which can be monitored by thin-layer chromatography.

e Work-up and Purification: Upon completion, the reaction mixture is washed with an aqueous
solution of sodium thiosulfate to quench any remaining iodine. The organic layer is then
washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced
pressure. The crude product is purified by column chromatography on silica gel to afford the
desired 4-iodoisoxazole.

While this protocol describes the synthesis of general 4-iodoisoxazoles, a specific protocol for
the direct synthesis of 4-iodo-1,2-benzisoxazole from a benzannulated precursor would follow a
similar logic, likely starting from an ortho-substituted phenylacetylene derivative.

Biological Activity and Drug Development Potential

The benzisoxazole scaffold is a cornerstone in the development of various therapeutic agents.
[1] The introduction of a halogen atom, such as iodine, can modulate the biological activity of
the parent molecule.

Antimicrobial Activity

Substituted benzisoxazoles have demonstrated a broad spectrum of antimicrobial activity.[1]
While specific data for 4-iodo-1,2-benzisoxazole is not extensively available, related
compounds have shown promising results. For instance, a naturally occurring 1,2-
benzisoxazole derivative, 3,6-dihydroxy-1,2-benzisoxazole, exhibited minimum inhibitory
concentrations (MICs) as low as 6.25 pug/mL against clinical strains of multi-drug resistant
Acinetobacter baumannii.[4] The mechanism of action for some antimicrobial iodine-containing
compounds involves the rapid penetration into microorganisms and the oxidation of key
proteins, nucleotides, and fatty acids, ultimately leading to cell death.[5]

Table of Antimicrobial Activity for a Related Benzisoxazole Derivative

Microorganism MIC (pg/mL) Reference

Acinetobacter baumannii

, 6.25-125 [2]
(MDR strains)
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Anticancer Activity

The isoxazole ring is present in a number of compounds with demonstrated anticancer activity.
[6] The anticancer mechanism of such compounds can be diverse, including the inhibition of
enzymes crucial for cancer cell proliferation, such as acetyl-CoA carboxylase (ACC), or the
induction of apoptosis.[3][7][8] For example, a series of 4-phenoxy-phenyl isoxazoles were
identified as potent ACC inhibitors, with some derivatives exhibiting ICso values in the
nanomolar range against various cancer cell lines.[3] Another study on benzopyran-4-one-
isoxazole hybrids showed significant antiproliferative activities against several cancer cell lines
with 1Cso values in the low micromolar range.

Table of Anticancer Activity for Related Isoxazole Derivatives

Compound Class Cancer Cell Line ICs0 (M) Reference
4-phenoxy-phenyl A549, HepG2, MDA- 0.21 - 0.26 (for 3]
isoxazoles MB-231 compound 6l)

Benzopyran-4-one-

MDA-MB-231 5.2-22.2
isoxazole hybrids
Phenyl-isoxazole—
) HelLa 0.91 [6]
carboxamides
Phenyl-isoxazole—
_ MCF-7 4.56 [6]
carboxamides
Phenyl-isoxazole—
Hep3B 5.96 [6]

carboxamides

While specific ICso values for 4-iodo-1,2-benzisoxazole are not yet reported in publicly available
literature, the potent activity of other halogenated and substituted benzisoxazoles suggests that
this compound warrants further investigation as a potential anticancer agent.

Signaling Pathways and Mechanisms of Action

Due to the limited specific research on 4-iodo-1,2-benzisoxazole, a definitive signaling pathway
has not been elucidated for this particular molecule. However, based on the activities of related
compounds, several potential mechanisms and pathways can be proposed.
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Potential Anticancer Mechanism of Action

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death) in
cancer cells. This can be triggered through various signaling pathways.
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Potential Antimicrobial Mechanism of Action

The antimicrobial action of iodine-containing compounds often involves non-specific oxidative

damage to essential cellular components.
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Conclusion and Future Directions

4-lodo-1,2-benzisoxazole represents a promising scaffold for the development of novel
therapeutic agents. Its structural similarity to known biologically active benzisoxazoles,
combined with the presence of a reactive iodine atom, makes it a compelling candidate for
further investigation. Future research should focus on developing and optimizing a scalable
synthesis protocol for this compound. Subsequently, comprehensive biological screening is
warranted to determine its specific antimicrobial and anticancer activities, including the
determination of MIC and ICso values against a broad panel of pathogens and cancer cell lines.
Elucidation of its precise mechanism of action and identification of its molecular targets and
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involved signaling pathways will be crucial for its advancement as a potential drug candidate.
The data presented in this guide provides a solid foundation for initiating such research
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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